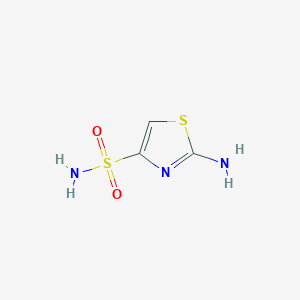

2-Aminothiazole-4-sulfonamide

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-amino-1,3-thiazole-4-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5N3O2S2/c4-3-6-2(1-9-3)10(5,7)8/h1H,(H2,4,6)(H2,5,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UACFGUYYKHWWCK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(S1)N)S(=O)(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5N3O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Mechanistic Investigations of 2 Aminothiazole 4 Sulfonamide

Electrophilic and Nucleophilic Reactions of the Thiazole (B1198619) Ring System

The thiazole ring in 2-aminothiazole (B372263) derivatives possesses a degree of aromaticity, making it susceptible to electrophilic substitution reactions. However, the reactivity is modulated by the substituents present. The electron-withdrawing sulfonamide group at the 4-position tends to deactivate the ring towards electrophilic attack. Conversely, the amino group at the 2-position is an activating group.

Studies on related 2-aminothiazole systems show that electrophilic substitution, such as formylation via the Vilsmeier-Haack reaction, can occur on the thiazole ring. researchgate.net The precise location of substitution is dependent on the reaction conditions and the other substituents on the ring. researchgate.net

The thiazole ring itself contains both sulfur and nitrogen atoms, which can act as coordination sites for metal ions, indicating its potential role in coordination chemistry.

Reactivity of the Amino Group (N-Substitutions)

The amino group at the 2-position of the thiazole ring is a primary site of nucleophilic reactivity. It readily participates in a variety of reactions, including acylation, alkylation, and condensation.

Acylation: The amino group can be acylated using acid chlorides or anhydrides. For instance, reaction with chloroacetyl chloride can introduce a chloroacetylamino group at the 2-position. arabjchem.orgnih.gov This is a common strategy to further functionalize the molecule.

N-Sulfonylation: The amino group can react with sulfonyl chlorides to form N-sulfonylated derivatives. For example, the reaction of 2-aminothiazole with various benzenesulfonyl chlorides in the presence of a base like sodium carbonate yields a series of 2-aminothiazole sulfonamides. nih.govexcli.de

Condensation Reactions: The amino group can condense with aldehydes or ketones to form Schiff bases (imines). nih.govchemicalbook.com These Schiff bases can then undergo further cyclization reactions. nih.gov

Reaction with Isothiocyanates: The amino group can react with isothiocyanates to form thiourea (B124793) derivatives. nih.govmdpi.com

The nucleophilicity of the exocyclic amino group is generally greater than that of the ring nitrogen, especially in neutral or basic conditions. chemicalbook.com However, in some cases, particularly with bulky substituents at the 4-position, the ring nitrogen can be the more reactive center. chemicalbook.com

Table 1: Examples of N-Substitution Reactions of 2-Aminothiazole Derivatives

| Reactant | Reagent | Product Type | Reference |

|---|---|---|---|

| 2-Aminothiazole | Chloroacetyl chloride | N-acylated derivative | arabjchem.orgnih.gov |

| 2-Aminothiazole | Benzenesulfonyl chloride | N-sulfonylated derivative | nih.govexcli.de |

| 2-Aminothiazole | Aromatic aldehydes | Schiff base | nih.govchemicalbook.com |

| 2-Aminothiazole | Phenyl isothiocyanate | Thiourea derivative | nih.govmdpi.com |

Transformations Involving the Sulfonamide Group

The sulfonamide group (SO₂NH₂) is a robust functional group, but it can undergo certain transformations under specific conditions.

Hydrolysis: The sulfonamide linkage can be hydrolyzed under strong acidic or basic conditions, although this is generally a difficult process.

N-Alkylation/N-Arylation: The nitrogen atom of the sulfonamide can be alkylated or arylated, though this typically requires strong bases to deprotonate the sulfonamide first.

Formation of Sulfonamide-Coupled Derivatives: The sulfonamide group can be introduced onto a primary amine via reaction with a sulfonyl chloride. A two-step reaction involving sulfonation and subsequent sulfonamide coupling is a common synthetic route. cbijournal.com

Research has shown the synthesis of various N-substituted sulfonamides bearing a thiazole moiety, highlighting the versatility of this functional group in creating diverse chemical structures. arabjchem.org

Heterocyclic Ring Transformations and Rearrangements

While less common for the stable thiazole ring, heterocyclic transformations and rearrangements can occur under specific and often energetic conditions. For instance, reactions involving thioamides and sulfonyl azides can lead to the formation of N-sulfonyl amidines through a proposed thiatriazole intermediate, which involves a [3+2] cycloaddition followed by rearrangement. nih.govbeilstein-journals.org Although this specific example doesn't start with 2-aminothiazole-4-sulfonamide, it illustrates the potential for ring transformations in related heterocyclic systems. nih.govbeilstein-journals.org

Furthermore, derivatives of 2-aminothiazole can be used as building blocks for the synthesis of more complex fused heterocyclic systems, such as thiazolo[4,5-d]pyridazines and pyrano[2,3-d]thiazoles. nih.goviaea.org These reactions often involve the participation of both the amino group and a substituent at the 5-position of the thiazole ring. nih.gov

Structure Activity Relationship Sar Studies and Molecular Design of 2 Aminothiazole 4 Sulfonamide Derivatives

Design and Synthesis of N-Substituted Derivatives

The substitution at the amino group of the 2-aminothiazole (B372263) core is a key area of investigation in the design of new derivatives. nih.govresearchgate.net The synthesis of these N-substituted derivatives typically involves the reaction of 2-aminothiazole with various sulfonyl chlorides or by acylating the amino group. nih.govnih.gov

A common synthetic route involves the condensation of 2-aminothiazole with a suitably substituted sulfonyl chloride, often in the presence of a base like sodium carbonate or pyridine (B92270). nih.govcbijournal.com Another approach is a two-step process involving sulfonylation followed by alkylation of the amino group. researchgate.net The choice of solvent, such as dichloromethane (B109758), and reaction conditions are optimized to achieve good yields and clean reaction profiles. nih.govcbijournal.com

SAR studies have revealed that the nature of the substituent on the nitrogen atom significantly impacts the biological activity. For instance, the introduction of various aryl or substituted aryl groups can modulate the compound's properties. In some studies, the presence of lipophilic functional groups like halogens or small alkyl groups on a phenyl ring attached to the 2-amino group was found to be favorable for certain biological activities. researchgate.net The synthesis of N-acyl derivatives, where the amino group is converted to an amide, has also been explored, leading to compounds with altered biological profiles. nih.gov

Table 1: Examples of N-Substituted 2-Aminothiazole-4-sulfonamide Derivatives and their Synthesis

| Derivative Name | Starting Materials | Synthetic Approach | Reference |

| 4-bromo-N-(thiazol-2-yl)benzenesulfonamide | 2-aminothiazole and 4-bromobenzenesulfonyl chloride | Condensation in the presence of sodium carbonate in dichloromethane. | nih.gov |

| Ethyl 2-(N-(substituted-phenyl)sulfamoyl)thiazole-4-carboxylate derivatives | Ethyl 2-aminothiazole-4-carboxylate and various anilines | Two-step reaction involving sulfonation and sulfonamide coupling. | cbijournal.com |

| N-sulfonylated N-alkylated aminothiazole derivatives | 2-aminothiazole | Sulfonylation followed by amino group alkylation. | researchgate.net |

| 4-fluoro-N-(thiazol-2-yl)benzenesulfonamide | 2-aminothiazole and 4-fluorobenzenesulfonyl chloride | Reaction in dichloromethane with sodium carbonate. | nih.gov |

Modifications at the Thiazole (B1198619) Ring (e.g., C4 and C5 Substitutions)

The synthesis of C4 and C5 substituted derivatives often starts from a precursor that already contains the desired substituents on the thiazole ring before the addition of the sulfonamide group. mdpi.com For example, 2-amino-4,5-diarylthiazole derivatives have been synthesized by reacting a diaryl ketone with thiourea (B124793). mdpi.com The classic Hantzsch thiazole synthesis, which involves the reaction of an α-haloketone with a thiourea, is a versatile method for creating a variety of substituted thiazoles. nih.gov

SAR studies have shown that the type and position of substituents on the thiazole ring are crucial for activity. For instance, in some series of compounds, the introduction of a methyl group at the C4- or C5-position of the thiazole core led to a decrease in potency, while the presence of a phenyl group at the C4-position had a similar effect. nih.gov In contrast, for other biological targets, substitutions at these positions are well-tolerated and can be optimized to improve activity. nih.gov The incorporation of bulky or lipophilic groups, such as a butylidene group at the C4 and C5 positions, has been shown to enhance the cytotoxic activity of certain derivatives. nih.gov

Table 2: Impact of C4 and C5 Substitutions on the Activity of 2-Aminothiazole Derivatives

| Substitution | Position | Effect on Activity | Reference |

| Methyl | C4 or C5 | Decreased potency in some anticancer studies. | nih.gov |

| Phenyl | C4 | Similar substituent effect to methyl in some anticancer studies. | nih.gov |

| 4,5-butylidene | C4 and C5 | Benefited the improvement of cytotoxicity in some anticancer studies. | nih.gov |

| 2-pyridyl | C4 | Found to be a strict requirement for potency in some antitubercular series. | nih.gov |

Rational Design of Sulfonamide Group Analogs for Targeted Interactions

The sulfonamide (SO₂NH) group is a key pharmacophore in many biologically active compounds, including 2-aminothiazole derivatives. nih.govexcli.de Rational design of analogs of the sulfonamide group aims to improve target binding, selectivity, and pharmacokinetic properties. sci-hub.se This often involves the concept of bioisosteric replacement, where the sulfonamide moiety is replaced by another functional group with similar physicochemical properties. sci-hub.setcichemicals.com

One common bioisostere for the sulfonamide group is the carboxylic acid group. sci-hub.setcichemicals.com However, sulfonamides can offer advantages over carboxylic acids, such as improved metabolic stability and the ability to form similar hydrogen bond networks. sci-hub.se The design of sulfonamide analogs also includes modifying the substituents on the sulfonamide nitrogen or the aryl ring attached to the sulfur atom. acs.org For example, the synthesis of novel terminal sulfamoyl analogues has been explored by condensing 4-nitrobenzene-1-sulfonyl chloride with various amines, followed by reduction of the nitro group. acs.org

The replacement of the thiazole ring with other heterocycles, such as an oxazole (B20620), has also been investigated as a form of isosteric replacement to improve properties like lipophilicity and antimicrobial activity. mdpi.com For instance, the isosteric exchange of thiazole for oxazole has been shown to decrease lipophilicity. mdpi.com

Table 3: Bioisosteric Replacements and Analogs of the Sulfonamide Group

| Original Group/Moiety | Bioisosteric Replacement/Analog | Rationale/Effect | Reference |

| Sulfonamide | Carboxylic acid | Similar acidic proton and hydrogen bonding potential. | sci-hub.setcichemicals.com |

| Thiazole ring | Oxazole ring | To improve physicochemical properties like lipophilicity and antimicrobial activity. | mdpi.com |

| Urea (B33335) group | Amide or sulfonamide moiety | Compromised inhibitory activity in some Aurora B kinase inhibitors. | nih.gov |

| Phenyl ring | Benzyl moiety | Significantly diminished antiproliferative activity in some studies. | nih.gov |

Molecular Recognition Studies and Binding Affinity Correlations

Understanding the molecular recognition processes between this compound derivatives and their biological targets is fundamental for rational drug design. nih.govresearchgate.netnih.gov These studies often employ a combination of experimental techniques and in silico methods to elucidate binding modes and correlate binding affinity with structural features. nih.govresearchgate.net

Ligand-target interaction profiling aims to identify the specific molecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-stacking, that govern the binding of a ligand to its target protein. researchgate.netanalis.com.my Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze these interactions. researchgate.netanalis.com.my

For example, in studies of 2-aminothiazole derivatives as enzyme inhibitors, docking studies have revealed key interactions between the ligand and amino acid residues in the active site of the target protein. researchgate.net These can include π-anion, π-alkyl, and π-sigma interactions involving the aromatic rings of the ligand. researchgate.net The sulfonamide group itself can participate in crucial hydrogen bonding interactions with the protein. iaea.org The presence and position of substituents on the thiazole and phenyl rings can significantly influence these interactions, thereby affecting binding affinity and biological activity. analis.com.my For instance, the introduction of electron-withdrawing groups at the para-position of a terminal benzene (B151609) ring has been suggested to increase the antioxidant activities of some thiazole sulfonamides. nih.govexcli.de

The three-dimensional conformation of a molecule is a critical determinant of its ability to bind to a biological target. Conformational analysis studies investigate the preferred spatial arrangement of atoms in a molecule and how this conformation influences its interactions. cbijournal.com

The flexibility of the bond connecting the thiazole ring to the sulfonamide group allows for different conformations, which can impact how the molecule fits into a binding pocket. acs.org Molecular modeling and techniques like 3D-QSAR (Quantitative Structure-Activity Relationship) are used to analyze the conformational space of these derivatives and correlate it with their biological activity. tandfonline.com For example, the relative orientation of the aromatic rings and the sulfonamide group can be crucial for establishing optimal interactions with the target protein. acs.org In some cases, the planarity of the molecule or the presence of specific dihedral angles can be linked to higher binding affinity and potency. researchgate.net

Computational and Theoretical Investigations of 2 Aminothiazole 4 Sulfonamide

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in understanding the intrinsic properties of 2-aminothiazole-4-sulfonamide at an atomic level. indexcopernicus.com These calculations provide a detailed picture of the molecule's electronic landscape, which is crucial for predicting its stability, reactivity, and potential as a pharmacophore.

DFT methods, such as the B3LYP functional combined with the 6-31G(d) basis set, have been employed to optimize the geometry of 2-aminothiazole (B372263) sulfonamide derivatives and calculate a variety of quantum chemical descriptors. nih.govexcli.de These calculations help in understanding the distribution of electron density across the molecule.

The molecular electrostatic potential (MEP) maps generated from these calculations reveal the regions of positive and negative electrostatic potential. indexcopernicus.com The negative regions, typically found around electronegative atoms like oxygen and nitrogen, indicate sites that are susceptible to electrophilic attack, while positive regions suggest sites for nucleophilic attack. indexcopernicus.com For instance, studies on related sulfonamides show that the calculated HOMO and LUMO energies are instrumental in confirming the occurrence of charge transfer within the molecule, a key aspect of its reactivity. indexcopernicus.com Properties such as total energy, mass, polarizability, and electronegativity are derived from these electronic structure calculations and serve as crucial descriptors in predicting the molecule's behavior and interactions. nih.govnih.gov

Frontier Molecular Orbital (FMO) theory simplifies reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of interacting species. wikipedia.orgyoutube.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. researchgate.net The energy gap between the HOMO and LUMO (ΔE = E_LUMO - E_HOMO) is a critical parameter for determining molecular stability; a larger gap implies higher stability and lower chemical reactivity. researchgate.net

In studies of 2-aminothiazole sulfonamide derivatives, FMO analysis has been used to assess their electronic properties and stability. researchgate.netnih.gov For example, calculations on a series of derivatives showed that substitutions on the phenyl ring significantly influence the HOMO-LUMO gap. researchgate.netnih.gov The introduction of nitro groups was found to reduce the energy gap, suggesting increased reactivity, whereas bromo and fluoro substitutions led to a slight increase in the gap. researchgate.netnih.gov

These HOMO and LUMO energies are also used to calculate global reactivity descriptors, which provide a quantitative measure of a molecule's reactivity and stability. These descriptors include:

Electronegativity (χ): The ability of a molecule to attract electrons.

Chemical Hardness (η): A measure of resistance to change in electron distribution.

Chemical Softness (S): The reciprocal of hardness, indicating a higher propensity for chemical reactions.

The table below presents FMO data for selected 2-aminothiazole sulfonamide derivatives, illustrating how different substituents alter their electronic properties. researchgate.netnih.gov

| Compound | Substituent | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

| 21 | Bromo | - | - | 6.089 |

| 22 | Unsubstituted | - | - | 5.805 |

| 24 | Fluoro | - | - | 6.078 |

| 25 | Nitro | - | - | 0.384 |

| 32 | Nitro | - | - | 1.187 |

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are powerful computational techniques used to predict and analyze the interaction between a small molecule (ligand), such as this compound, and a macromolecular target, typically a protein or enzyme. nih.gov These methods are crucial for understanding the mechanism of action and for predicting the binding affinity of potential drug candidates.

Molecular docking simulations place the ligand into the binding site of a target protein to predict its preferred orientation and conformation. This modeling allows for a detailed examination of the intermolecular interactions that stabilize the ligand-protein complex.

Studies on 2-aminothiazole sulfonamide derivatives have used docking to explore their binding modes with various enzymes. For instance, in a study targeting the urease enzyme (PDB ID: 3LA4), derivatives were shown to form several key interactions within the active site. researchgate.net These included:

π-anion interaction: Between the aromatic ring of the ligand and the terminal hydroxyl group of Asp730. researchgate.net

π-alkyl bonding: With the α-carbon of Lys716 and the sulfur atom of Met746. researchgate.net

π-sigma force: Between the ligand's phenyl ring and the methyl group of Thr33. researchgate.net

In another study, the interaction between a fluorinated derivative, 4-Fluoro-N-(thiazol-2-yl)benzenesulfonamide, and Human Serum Albumin (HSA) was investigated. nih.gov The stability of the resulting complex was found to be driven by conventional hydrogen bonds and hydrophobic interactions, which are critical for the transport and bioavailability of the compound in plasma. nih.gov

Following docking, scoring functions are used to estimate the binding energy of the ligand-protein complex, which provides a prediction of the binding affinity. Lower binding energy values typically indicate a more stable complex and higher affinity.

For 2-aminothiazole sulfonamide derivatives docked against the urease enzyme, calculated binding energies were found to be in the range of -5.75 to -7.63 kcal/mol. researchgate.netnih.govnih.gov These strong in silico binding affinities suggest that these compounds are promising candidates for enzyme inhibition. researchgate.netnih.gov Similarly, the investigation of a derivative's interaction with HSA revealed a strong binding constant (Ka ≈ 1.204 × 10^6 M⁻¹), which aligns with predictions of good bioavailability. nih.gov

The table below summarizes the calculated binding energies for several 2-aminothiazole sulfonamide derivatives against the urease enzyme. researchgate.net

| Compound | Binding Energy (kcal/mol) |

| 21 | -7.03 |

| 22 | -7.35 |

| 24 | -6.63 |

| 25 | -7.63 |

| 32 | -6.75 |

| 38 | -5.75 |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Molecular Activity

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.govexcli.de By identifying key molecular properties (descriptors) that influence activity, QSAR models can be used to predict the activity of new, unsynthesized compounds and guide the design of more potent molecules. excli.de

In the context of this compound, QSAR models have been developed to explore their antioxidant and enzyme inhibitory activities. nih.govnih.gov One study constructed QSAR models for antioxidant activity using multiple linear regression (MLR). nih.govexcli.denih.gov The resulting models demonstrated good predictive performance and revealed that properties such as mass, polarizability, electronegativity, van der Waals volume, and structural symmetry were key factors influencing antioxidant capabilities. nih.govnih.gov

Another QSAR study focused on 2-aminothiazole derivatives as inhibitors of the Hec1/Nek2 protein kinase, which is involved in cancer. tandfonline.com A statistically significant three-descriptor model was generated, showing a high correlation between the predicted and observed activities. tandfonline.com The important descriptors in this model included:

ATSC1i (Moreau-Broto autocorrelation): Describes the spatial arrangement of a property on the molecular structure. tandfonline.com

MATS8c (Moran autocorrelation): Weighted by atomic charges. tandfonline.com

RPSA (Relative Polar Surface Area): Represents the total molecular surface area. tandfonline.com

The statistical quality of a QSAR model is assessed using various parameters. A reliable model will have a high coefficient of determination (R²) for the training set and a high cross-validated coefficient of determination (Q²) for internal validation.

The table below shows the statistical parameters for a QSAR model developed for Hec1/Nek2 inhibitory activity. tandfonline.com

| Statistical Parameter | Value | Description |

| R² | 0.8436 | Coefficient of determination for the training set. |

| Q²_LOO | 0.7965 | Cross-validated R² from leave-one-out analysis. |

| Q²_LMO | 0.7656 | Cross-validated R² from leave-many-out analysis. |

| R²_ext | 0.6308 | Coefficient of determination for the external test set. |

Prediction of Spectroscopic Properties for Research Validation

Computational chemistry serves as a powerful tool for predicting the spectroscopic properties of molecules, offering a theoretical baseline that can be used to validate experimental findings. By employing methods such as Density Functional Theory (DFT) for geometry optimization and vibrational frequency calculations, and Time-Dependent DFT (TD-DFT) for electronic transitions, researchers can generate theoretical spectra—including Infrared (IR), Nuclear Magnetic Resonance (NMR), and Ultraviolet-Visible (UV-Vis)—for novel or uncharacterized compounds like this compound.

While extensive computational studies have been performed on various derivatives of 2-aminothiazole and related sulfonamides, specific theoretical predictions for the parent compound, this compound, are not extensively detailed in publicly available research. Studies on similar structures, however, establish a clear methodology. For instance, theoretical investigations of 2-aminothiazole and its substituted derivatives consistently utilize DFT methods, often with the B3LYP functional and basis sets like 6-311++G(d,p), to accurately predict vibrational frequencies and NMR chemical shifts. These calculations are crucial for assigning experimental spectral bands to specific molecular motions and chemical environments.

The general approach for research validation involves comparing the computationally predicted spectra with those obtained experimentally. A strong correlation between the theoretical and measured data provides high confidence in the synthesized compound's structural identity.

Predicted Vibrational (IR) Spectroscopy

Theoretical IR spectra are calculated by determining the harmonic vibrational frequencies of the molecule's optimized geometry. These calculated frequencies are often scaled by a factor to correct for anharmonicity and limitations in the theoretical model, improving agreement with experimental data. For a molecule like this compound, key predicted vibrational modes would include N-H stretching of the amino and sulfonamide groups, S=O symmetric and asymmetric stretching, C=N and C-S stretching within the thiazole (B1198619) ring, and various bending modes.

Table 1: Representative Predicted IR Vibrational Frequencies for this compound Functional Groups (Note: These are representative values based on computational studies of analogous structures. Specific values for the title compound require a dedicated DFT calculation.)

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| Amino (NH₂) | Symmetric & Asymmetric Stretch | 3400 - 3550 |

| Sulfonamide (NH) | N-H Stretch | 3200 - 3300 |

| Sulfonyl (SO₂) | Asymmetric Stretch | 1320 - 1360 |

| Sulfonyl (SO₂) | Symmetric Stretch | 1140 - 1180 |

| Thiazole Ring | C=N Stretch | 1600 - 1650 |

| Thiazole Ring | C-S Stretch | 650 - 750 |

Predicted Nuclear Magnetic Resonance (NMR) Spectroscopy

The prediction of ¹H and ¹³C NMR spectra is typically performed using the Gauge-Independent Atomic Orbital (GIAO) method on the DFT-optimized molecular structure. Calculated isotropic shielding values are then converted to chemical shifts (δ) by referencing them to a standard, such as Tetramethylsilane (TMS). These predictions help in the unambiguous assignment of protons and carbons in the experimental spectra. For this compound, distinct chemical shifts would be predicted for the thiazole ring proton, the amino group protons, and the carbons of the thiazole ring.

Table 2: Representative Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound (Note: These are estimated values based on computational studies of analogous structures. Specific values for the title compound require a dedicated GIAO/DFT calculation.)

| Nucleus | Atom Position / Type | Predicted Chemical Shift (ppm) |

| ¹H | Thiazole C5-H | 7.0 - 7.5 |

| ¹H | Amino (NH₂) | 5.5 - 6.5 |

| ¹H | Sulfonamide (SO₂NH) | 10.0 - 12.0 |

| ¹³C | Thiazole C2 (attached to NH₂) | 165 - 170 |

| ¹³C | Thiazole C4 (attached to SO₂NH₂) | 140 - 145 |

| ¹³C | Thiazole C5 | 110 - 115 |

Predicted Electronic (UV-Vis) Spectroscopy

The electronic absorption properties are predicted using TD-DFT calculations, which provide information about the electronic transitions between molecular orbitals. These calculations yield the maximum absorption wavelengths (λmax) and the corresponding oscillator strengths, which correlate to the intensity of the absorption bands. For this compound, the predicted UV-Vis spectrum would likely show absorptions corresponding to π → π* transitions within the thiazole aromatic system.

Table 3: Representative Predicted UV-Vis Absorption for this compound (Note: These are representative values based on TD-DFT studies of analogous structures. Specific values for the title compound require a dedicated TD-DFT calculation.)

| Transition Type | Predicted λmax (nm) | Solvent Effect |

| π → π | 250 - 280 | Polarity dependent shifts expected |

| n → π | > 300 (low intensity) | Polarity dependent shifts expected |

The validation of synthesized this compound would thus involve a direct comparison of its experimentally recorded IR, NMR, and UV-Vis spectra against these theoretically predicted values. A close match would confirm the molecular structure and provide a detailed understanding of its electronic and vibrational properties.

Biophysical and Molecular Mechanistic Studies of 2 Aminothiazole 4 Sulfonamide Interactions in Vitro Focus

Enzyme Inhibition Kinetics and Mechanism

The sulfonamide moiety is a well-established pharmacophore known for its ability to inhibit various enzymes, a property that is often enhanced or modulated by the attached 2-aminothiazole (B372263) ring.

Sulfonamides are classic inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate. nih.gov The primary mechanism of inhibition involves the binding of the deprotonated sulfonamide group (SO₂NH⁻) to the catalytic Zn(II) ion in the enzyme's active site. This coordination displaces or prevents the binding of a zinc-coordinated hydroxide (B78521) ion, which is essential for the catalytic cycle, thereby blocking the enzyme's activity. The sulfonamide's nitrogen atom and one of its oxygen atoms typically form a tetrahedral coordination complex with the zinc ion.

Derivatives of benzenesulfonamides have been extensively studied for their inhibitory activity against various human (h) CA isoforms. The affinity and selectivity of these inhibitors are influenced by the substituents on the aromatic ring, which can form additional interactions with amino acid residues lining the active site cavity. While specific kinetic data for the parent 2-aminothiazole-4-sulfonamide is not extensively detailed, studies on closely related pyrazolo[4,3-c]pyridine sulfonamides demonstrate potent, isoform-selective inhibition.

Table 1: Inhibition of Human Carbonic Anhydrase (hCA) Isoforms by Selected Sulfonamide Compounds Inhibition constants (Ki) are presented in nM. AAZ (Acetazolamide) is included as a standard inhibitor.

| Compound | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IX (Ki, nM) | hCA XII (Ki, nM) |

|---|---|---|---|---|

| Compound 1f | 4.8 | 6.5 | 79.6 | 28.5 |

| Compound 1g | 5.2 | 18.7 | 105.6 | 35.4 |

| Compound 1h | 9.5 | 25.4 | 124.8 | 41.2 |

| Compound 1k | 8.7 | 15.8 | 98.3 | 30.1 |

| AAZ | 250 | 12 | 25.8 | 5.7 |

Source: Data synthesized from studies on pyrazolo[4,3-c]pyridine sulfonamides. researchgate.net

Beyond carbonic anhydrases, 2-aminothiazole sulfonamides have been shown to inhibit a variety of other enzymes in vitro.

Urease: Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea (B33335) to ammonia (B1221849) and carbon dioxide. Its inhibition is a key strategy against infections caused by ureolytic bacteria like Helicobacter pylori. The inhibitory mechanism of thiazole-based sulfonamides against urease often involves the chelation of the Ni(II) ions in the active site by heteroatoms in the inhibitor structure, disrupting the enzyme's catalytic function. nih.gov Several 2-aminothiazole sulfonamide derivatives have demonstrated potent, dose-dependent inhibition of Jack bean and Bacillus pasteurii urease. nih.govnih.gov

Table 2: Urease Inhibition by 2-Aminothiazole Sulfonamide Derivatives

| Compound | Source | IC₅₀ (µM/mL) |

|---|---|---|

| Compound 36 | Jack Bean Urease | 14.06 ± 0.11 |

| Compound 22 | Jack Bean Urease | 15.11 ± 0.12 |

| Compound 34 | Jack Bean Urease | 18.14 ± 0.14 |

| Compound 35 | Jack Bean Urease | 20.21 ± 0.15 |

| Thiourea (B124793) (Standard) | Jack Bean Urease | 21.25 ± 0.15 |

Source: Data from Khair-ul-Bariyah et al. (2024). nih.gov

α-Glucosidase and α-Amylase: These enzymes are critical for carbohydrate digestion and are important targets for managing postprandial hyperglycemia in diabetes. nih.gov α-Amylase initiates the breakdown of polysaccharides, while α-glucosidase hydrolyzes oligosaccharides into monosaccharides for absorption. nih.gov Various 2-aminothiazole sulfonamide derivatives have been identified as potent inhibitors of both enzymes. nih.gov

Table 3: α-Glucosidase and α-Amylase Inhibition by 2-Aminothiazole Sulfonamide Derivatives

| Compound | α-Glucosidase IC₅₀ (µM/mL) | α-Amylase IC₅₀ (µM/mL) |

|---|---|---|

| Compound 20 | 20.34 ± 0.15 | 22.18 ± 0.16 |

| Compound 26 | 21.09 ± 0.16 | 23.11 ± 0.17 |

| Compound 21 | 24.18 ± 0.17 | 25.14 ± 0.18 |

| Compound 29 | 28.14 ± 0.18 | 30.12 ± 0.19 |

| Compound 30 | 30.21 ± 0.19 | 33.15 ± 0.20 |

| Compound 31 | 35.11 ± 0.20 | 36.19 ± 0.21 |

| Compound 32 | 37.20 ± 0.21 | 38.25 ± 0.22 |

| Acarbose (Standard) | 38.25 ± 0.12 | 40.15 ± 0.13 |

Source: Data from Khair-ul-Bariyah et al. (2024). nih.gov

Phospholipase A2 (PLA2): Phospholipase A2 enzymes are involved in a wide range of cellular signaling and inflammatory processes by hydrolyzing phospholipids. While the inhibition of PLA2 is a significant area of pharmacological research, specific in vitro inhibition data for this compound against PLA2 is not extensively detailed in the currently reviewed scientific literature.

Molecular Interactions with Biological Macromolecules (e.g., Proteins, DNA, RNA)

The biological activity of this compound derivatives is underpinned by their specific interactions with macromolecules.

Proteins: As detailed in the enzyme inhibition sections, these compounds engage in highly specific interactions within protein active sites. Molecular docking studies have further elucidated these interactions, revealing that binding is often stabilized by a network of hydrogen bonds and hydrophobic interactions with key amino acid residues. nih.gov For instance, in silico models show that the thiazole (B1198619) ring can form π–π stacking interactions with aromatic residues like tyrosine and phenylalanine, while the sulfonamide group coordinates with metal cofactors and forms hydrogen bonds with polar residues. nih.gov

DNA and RNA: Direct binding interactions of this compound with nucleic acids have not been extensively characterized. However, their biological effects can be mediated through indirect mechanisms. For example, some derivatives exhibit potent antioxidant activity, scavenging free radicals that could otherwise damage cellular components, including DNA. nih.gov Furthermore, research on the related aminothiazolone scaffold has shown that these molecules can disrupt the protein-RNA interaction of METTL16, an RNA-modifying protein, thereby modulating post-transcriptional modifications. This suggests a potential mechanism whereby thiazole-based compounds can interfere with cellular processes by targeting macromolecular complexes involving RNA.

Cellular Pathway Modulation at a Mechanistic Level (In Vitro Studies)

In vitro studies using cell-based assays have begun to uncover how 2-aminothiazole sulfonamides modulate complex cellular pathways.

Interference with Bacterial Membrane Integrity and Redox Homeostasis: In studies against the drug-resistant bacterium Acinetobacter baumannii, a 2-aminothiazole sulfanilamide (B372717) oxime derivative was shown to act as a membrane-active agent. Its mechanism involves disturbing the bacterial membrane, leading to the leakage of cytoplasmic contents. This is coupled with the inhibition of lactic dehydrogenase and interference with cellular redox homeostasis through the production of reactive oxygen and nitrogen species (RONS). The resulting oxidative stress contributes to the inactivation of the respiratory pathway and a reduction in glutathione (B108866) (GSH) activity.

Modulation of Cell Longevity and Neuroprotective Pathways: Certain thiazole sulfonamides have been found to exert neuroprotective effects in in vitro models of Parkinson's disease. The proposed mechanism involves the activation of Sirtuin 1 (SIRT1), a protein deacetylase that plays a crucial role in cellular stress resistance and longevity. Activation of SIRT1 by these compounds enhances downstream pathways that protect neuronal cells from damage.

Targeting Pathways in Mycobacterium tuberculosis: Derivatives of the related 2-aminothiazole-4-carboxylate scaffold have shown potent activity against M. tuberculosis H37Rv. Interestingly, some of the most potent compounds did not inhibit the presumed enzyme target, mtFabH. This finding suggests that their anti-tubercular activity arises from the modulation of an alternative, as-yet-unidentified cellular pathway, highlighting the diverse mechanisms through which this chemical scaffold can exert its biological effects.

Advanced Spectroscopic and Structural Elucidation Methodologies in Research

Single-Crystal X-ray Diffraction Studies of 2-Aminothiazole-4-sulfonamide Complexes and Co-crystals

Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid, crystalline state. This technique has been instrumental in characterizing molecular adducts, complexes, and co-crystals involving 2-aminothiazole (B372263) and sulfonamide scaffolds, providing unambiguous evidence of molecular geometry, conformation, and intermolecular interactions.

In studies of co-crystals formed between 2-aminothiazole derivatives and other molecules like heterocyclic carboxylic acids, SCXRD has been used to confirm the precise nature of their interaction. uq.edu.aunih.gov These analyses reveal critical details about hydrogen-bonding patterns, which govern the assembly of the supramolecular architecture. nih.gov A recurrent and dominant interaction observed in such structures is the formation of a robust dimer association, specifically an R²₂(8) graph set, between the carboxylate groups of a co-former and the amine/heterocyclic nitrogen sites of the aminothiazole moiety. uq.edu.aunih.gov

Furthermore, SCXRD studies on metal complexes incorporating aminothiazole-linked sulfonamide derivatives have successfully elucidated their coordination chemistry and geometry. acs.org For sulfonamide-based inhibitors, crystallographic studies reveal how the molecule binds within the active site of an enzyme, such as carbonic anhydrase. nih.gov These studies detail the specific interactions, including the coordination of the sulfonamide nitrogen to the catalytic zinc ion and hydrogen bonds with nearby amino acid residues like Thr199 and Glu106. nih.gov This information is invaluable for understanding structure-activity relationships and guiding the design of more potent and selective molecules. nih.gov

Table 1: Summary of Findings from Single-Crystal X-ray Diffraction on Related Compounds

| Feature Analyzed | Typical Findings | Significance |

|---|---|---|

| Molecular Conformation | Determines the precise bond lengths, bond angles, and torsion angles of the molecule in the solid state. | Provides the ground-truth structure for computational modeling and conformational analysis. |

| Hydrogen Bonding | Identification of strong intermolecular hydrogen bonds, such as N-H···O=S and N-H···N interactions. nih.gov | Elucidates the primary forces driving crystal packing and molecular recognition. |

| Supramolecular Assembly | Characterization of extended networks, including common motifs like the R²₂(8) graph set dimer in co-crystals. uq.edu.aunih.gov | Explains the stability of the crystal lattice and physical properties like solubility and melting point. |

| Coordination in Complexes | Defines the geometry and nature of bonding between the sulfonamide/thiazole (B1198619) moieties and a central metal ion. acs.org | Crucial for understanding the role of the compound as a ligand in coordination chemistry. |

| Binding Mode | Reveals the orientation and specific interactions of the inhibitor within an enzyme's active site. nih.gov | Provides a structural basis for molecular function and aids in rational drug design. |

Advanced Nuclear Magnetic Resonance (NMR) Techniques for Conformational and Solution-State Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the chemical structure and investigating the conformational dynamics of molecules in solution. For 2-aminothiazole sulfonamide derivatives, ¹H (proton) and ¹³C (carbon-13) NMR are routinely used to verify the successful synthesis and purity of the compounds. nih.govresearchgate.net

In the ¹H NMR spectra of N-(thiazol-2-yl)benzenesulfonamide derivatives, the protons on the thiazole ring typically appear as two distinct doublets, a result of coupling to each other. nih.govexcli.de These signals are generally found in the range of δ 6.75–6.91 ppm and δ 7.22–7.31 ppm, with a characteristic coupling constant (J) of approximately 4.6 Hz. nih.govexcli.de The protons of the aromatic ring attached to the sulfonyl group exhibit signals further downfield, typically between δ 7.05 and δ 8.47 ppm, with multiplicities and coupling constants depending on the substitution pattern. nih.gov The sulfonamide proton (SO₂NH) often appears as a broad singlet at a significantly downfield chemical shift, sometimes as high as δ 12.94 ppm, due to its acidic nature. nih.gov

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton of the molecule. The spectra confirm the presence of all carbon atoms and their chemical environment, aiding in the unambiguous structural assignment of the synthesized compounds. nih.govplos.org Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be employed for more complex derivatives to definitively assign proton and carbon signals and to probe through-bond and through-space connectivities, offering deeper insights into the molecule's solution-state conformation.

Table 2: Representative ¹H and ¹³C NMR Data for a 2-Aminothiazole Sulfonamide Derivative (4-bromo-N-(thiazol-2-yl)benzenesulfonamide) nih.gov

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

|---|---|---|---|---|

| ¹H NMR | 6.86 | Doublet (d) | 4.6 | Thiazole-H |

| 7.28 | Doublet (d) | 4.6 | Thiazole-H | |

| 7.72 | Doublet (d) | 8.7 | Aromatic-H (Benzenesulfonamide) | |

| 7.75 | Doublet (d) | 8.7 | Aromatic-H (Benzenesulfonamide) | |

| 12.84 | Singlet (s) | - | NH (Sulfonamide) | |

| ¹³C NMR | 108.6 | - | - | Thiazole-CH |

| 124.6 | - | - | Aromatic-C (Benzenesulfonamide) | |

| 125.7 | - | - | Aromatic-C (Benzenesulfonamide) | |

| 127.8 | - | - | Aromatic-C (Benzenesulfonamide) | |

| 132.0 | - | - | Aromatic-CH (Benzenesulfonamide) | |

| 141.6 | - | - | Thiazole-CH |

Mass Spectrometry Applications for Reaction Monitoring and Metabolite Identification (In Vitro)

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, allowing for the precise determination of molecular weights and the confirmation of elemental compositions. In research involving this compound, MS is crucial for both synthetic chemistry and metabolic studies.

During synthesis, the progress of the reaction to form 2-aminothiazole sulfonamide derivatives is often monitored by techniques like Thin Layer Chromatography (TLC). nih.govexcli.de Upon completion, high-resolution mass spectrometry (HRMS), often coupled with techniques like time-of-flight (TOF) analysis, is used to confirm the identity of the final product. nih.govexcli.de HRMS provides a highly accurate mass measurement, which can be used to verify the elemental composition of the synthesized molecule, matching the observed mass to the calculated mass of the expected molecular formula to within a few parts per million (ppm). nih.govplos.org

In the context of drug discovery and development, understanding a compound's metabolic fate is essential. In vitro metabolism studies, using systems such as liver microsomes, are performed to identify potential metabolites. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for this application. nih.gov The parent compound is incubated with the metabolic system, and the resulting mixture is analyzed. The mass spectrometer can be programmed to look for the parent drug's mass and expected masses of common metabolic transformations (e.g., hydroxylation, glucuronidation). Tandem MS (MS/MS) involves selecting a specific ion (like the parent drug or a suspected metabolite), fragmenting it, and analyzing the resulting fragment ions. This fragmentation pattern provides a structural fingerprint that helps to identify the metabolite's structure unequivocally. nih.gov

Vibrational Spectroscopy (IR, Raman) for Structural Characterization in Research

In the characterization of 2-aminothiazole sulfonamide derivatives, Fourier-transform infrared (FTIR) spectroscopy is routinely used to confirm the presence of key functional groups. researchgate.netnih.gov The spectra provide direct evidence for the successful coupling of the aminothiazole and sulfonyl chloride moieties. Key vibrational bands are used for structural confirmation. For instance, the stretching vibrations of the sulfonamide group (SO₂) typically appear as two strong bands. nih.gov The N-H stretch of the primary amine and the sulfonamide N-H can also be identified. plos.org In studies of co-crystals, IR spectroscopy has been used to confirm proton transfer by observing the disappearance of the carboxylic acid O-H stretch and the appearance of characteristic carboxylate antisymmetric and symmetric stretching frequencies. uq.edu.auresearchgate.net

Raman spectroscopy provides complementary information to IR. It is particularly sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum of the 2-aminothiazole ring itself has been studied in detail, with characteristic bands corresponding to ring stretching and bending modes. researchgate.net For example, vibrations involving the C=C and C=N stretching of the thiazole ring are observed, as are modes related to the C-S bond. researchgate.netresearchgate.net The combination of IR and Raman spectroscopy, often supported by computational predictions from Density Functional Theory (DFT), allows for a comprehensive assignment of the vibrational modes of the molecule, serving as a robust method for structural verification. researchgate.netscirp.org

Table 3: Characteristic Vibrational Frequencies for 2-Aminothiazole Sulfonamide Structures

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Source(s) |

|---|---|---|---|

| Amine (NH₂) | N-H Stretch | 3465 - 3274 | plos.org |

| N-H Scissoring/Bending | ~1600 | ||

| Sulfonamide (SO₂NH) | N-H Stretch | ~3200 | acs.org |

| SO₂ Asymmetric Stretch | ~1380 | nih.gov | |

| SO₂ Symmetric Stretch | ~1160 | nih.gov | |

| Thiazole Ring | C-H Stretch (sp²) | ~3070 | nih.gov |

| C=N / C=C Ring Stretch | 1623 - 1500 | nih.govresearchgate.net | |

| C-S Stretch | 780 - 510 | researchgate.net | |

| Aromatic Ring | C-H Stretch (sp²) | ~3100 | nih.gov |

Applications of 2 Aminothiazole 4 Sulfonamide in Chemical Sciences Non Biological/non Clinical

As a Synthetic Intermediate in Organic Synthesis

The 2-aminothiazole (B372263) nucleus is a privileged scaffold in organic synthesis, serving as a versatile precursor for the construction of more complex heterocyclic systems. Its reactivity allows for modifications at the amino group, the thiazole (B1198619) ring, and the sulfonamide moiety, making it a valuable starting material for a diverse range of compounds. researchgate.net The ease with which it reacts with sulfonyl chlorides makes it a handy precursor for producing a variety of sulfonamide derivatives. researchgate.net

A primary application is in the N-sulfonylation of the parent 2-aminothiazole with various benzenesulfonyl chlorides. This reaction is a straightforward method to generate a library of N-substituted 2-aminothiazole sulfonamide derivatives, which can then be used in further synthetic steps. nih.gov

Furthermore, these derivatives are employed as key intermediates in multi-step syntheses. For instance, they are used to create fused heterocyclic systems such as pyranothiazoles and thiazolopyranopyrimidines. The synthesis often involves the reaction of a 2-aminothiazole sulfonamide derivative with other reagents to build new rings onto the existing thiazole framework. One documented pathway involves starting with sulfamethoxazole (B1682508), converting it to an N-chloroacetyl derivative, and subsequently reacting it with thiourea (B124793) to form a 2-aminothiazole intermediate, which is then used to synthesize novel cyclic imides.

The amino group of the thiazole ring can also be transformed into various functional groups or used as a nucleophile in condensation reactions. For example, it can be acylated with acyl chlorides or reacted with isothiocyanates and aldehydes to produce Schiff bases, N-acyl derivatives, and chalcone-linked thiazoles. mdpi.com

| Starting Material Class | Reagent(s) | Product Class | Reference |

|---|---|---|---|

| 2-Aminothiazole | Benzenesulfonyl Chlorides | N-Substituted 2-Aminothiazole Sulfonamides | nih.gov |

| 2-Aminothiazole Sulfonamide Derivative | Malononitrile, Piperidine | Pyranothiazoles | |

| 2-Aminothiazole Derivative | Acyl Chlorides | N-Acyl-4-aryl-2-aminothiazoles | mdpi.com |

| 4-(Sulfamethoxazole-4-yl)-2-aminothiazole | Cyclic Anhydrides (e.g., Phthalic Anhydride) | Cyclic Imides |

In the Development of Functional Materials (e.g., Polymers, Coordination Compounds)

Derivatives of 2-aminothiazole are instrumental in the development of functional materials, primarily through the synthesis of coordination compounds and metal complexes. The incorporation of metal ions into the organic ligand framework can lead to materials with novel electronic, optical, or catalytic properties.

The chelation of 2-aminothiazole-derived Schiff base ligands with various 3d-transition metals—such as Vanadyl(IV), Chromium(III), Iron(II), Cobalt(II), Nickel(II), Copper(II), and Zinc(II)—has been reported. The resulting metal complexes often exhibit octahedral or square-pyramidal geometries. nih.gov These coordination compounds are of significant interest in materials science due to their synthetic flexibility and selectivity towards different metal ions. The interaction between the ligand and the metal can enhance properties like antioxidant potential, demonstrating their utility as functional materials. nih.gov

Studies have shown that complexes of Cu(II), Co(II), and Ni(II) with certain thiazole scaffolds possess significant scavenging activity, indicating their potential application as materials designed for antioxidant functions. Platinum(II) complexes have also been synthesized from Schiff bases derived from 2-aminothiazoles. mdpi.com The study of the electronic and structural properties of these metal-organic compounds is a key area of research in the quest for new functional materials.

| Metal Ion | Ligand Type | Resulting Geometry | Reference |

|---|---|---|---|

| VO(IV) | Schiff Base | Square-Pyramidal | nih.gov |

| Cr(III), Fe(II), Co(II), Ni(II), Cu(II), Zn(II) | Schiff Base | Octahedral | nih.gov |

| Pt(II) | Schiff Base | Square Planar | mdpi.com |

| Cu(II) | Sulfathiazole | Square Dipyramidal |

As Ligands in Coordination Chemistry

The 2-aminothiazole sulfonamide structure is rich in potential donor atoms, making it an excellent ligand for coordinating with metal ions. The nitrogen atom of the thiazole ring, the nitrogen of the amino group, and the nitrogen and oxygen atoms of the sulfonamide group can all act as coordination sites. This multidentate character allows for the formation of stable and structurally diverse metal complexes.

Research has confirmed that aminothiazole-derived Schiff bases coordinate with metal ions through multiple sites, such as the azomethine nitrogen and the thiazole ring nitrogen. nih.gov For example, spectral data of platinum(II) complexes revealed that the Schiff base ligands bind to the metal center in a bidentate fashion through the deprotonated hydroxyl oxygen and the imine nitrogen, resulting in a square planar geometry. mdpi.com

In complexes with sulfathiazole, a related sulfonamide, the molecule can act as an anionic donor through the deprotonated sulfonamide (–SO2–N––) site, with additional stabilization from adjacent heteroatoms. The coordination of metal ions often leads to a shift in the electronic absorption bands of the ligand, indicating the formation of ligand-to-metal charge-transfer complexes. nih.gov This ability to form stable chelates is a defining characteristic of their role in coordination chemistry and is fundamental to their application in developing functional materials and potential analytical reagents.

Role in Analytical Chemistry (e.g., Reagent Development)

While extensively studied in medicinal chemistry, the inherent chemical properties of the 2-aminothiazole scaffold also position it as a valuable platform for the development of reagents in analytical chemistry. The pronounced ability of 2-aminothiazole and its derivatives to form complexes with metal ions is a key feature that can be exploited for chemical sensing applications. nih.gov

The formation of these metal complexes is often accompanied by distinct changes in their spectroscopic properties, such as color (UV-Vis absorption) or fluorescence. This phenomenon is the basis for creating colorimetric and fluorometric sensors. Research on related thiazole structures has demonstrated this potential. For instance, non-symmetrical thiazolothiazoles that incorporate pyridin-2-yl groups have been synthesized and shown to have good sensing capabilities for Cu²⁺ and Zn²⁺ ions, allowing for their differentiation through spectrophotometric and spectrofluorimetric methods. unl.pt

The interaction with metal ions can induce a "turn-on" or "turn-off" fluorescent response or a visible color change. The formation of high-intensity charge-transfer bands upon complexation is particularly useful for colorimetric detection. nih.gov While specific applications of 2-Aminothiazole-4-sulfonamide as an analytical reagent are not yet widely established, the foundational chemistry of the thiazole nucleus in metal ion sensing suggests a strong potential for its future development in this field. unl.pt

Future Research Perspectives and Methodological Advancements for 2 Aminothiazole 4 Sulfonamide

Emerging Synthetic Technologies and Sustainable Approaches

The synthesis of 2-aminothiazole (B372263) sulfonamide derivatives has traditionally been achieved through methods like the N-sulfonylation of 2-aminothiazole with corresponding benzenesulfonyl chlorides. nih.govrsc.org However, the field is evolving towards more advanced and sustainable synthetic strategies.

One emerging technology is the use of microwave irradiation . A study reported the synthesis of 2-amino-4-arylthiazole derivatives from substituted acetophenones and thiourea (B124793) under microwave irradiation, which were then converted to their sulfonamide forms. tandfonline.com This method often leads to significantly reduced reaction times, increased yields, and cleaner reaction profiles compared to conventional heating.

Future synthetic approaches are also likely to incorporate principles of green chemistry . This includes the exploration of:

Greener solvents: Moving away from hazardous solvents like dichloromethane (B109758) towards more environmentally benign alternatives.

Catalytic methods: Developing novel catalysts that can improve reaction efficiency and be recycled, minimizing waste.

Flow chemistry: Utilizing continuous flow reactors can offer better control over reaction parameters, improve safety, and allow for easier scalability compared to batch processes.

A simplified two-step synthetic approach involving sulfonylation followed by alkylation of the amino group has also been highlighted as an efficient way to produce new derivatives, expanding the chemical space for biological screening. researchgate.netnih.gov These advancements aim to make the synthesis of 2-aminothiazole-4-sulfonamide derivatives more efficient, cost-effective, and environmentally friendly.

Exploration of Novel Biological Targets and Mechanistic Pathways at the Molecular Level

While the antimicrobial and antioxidant properties of 2-aminothiazole sulfonamides are well-documented, current research is delving into novel and more specific biological targets to address a range of diseases. nih.govtandfonline.com This involves moving beyond broad-spectrum activity to understanding the precise molecular interactions that govern their therapeutic effects.

Derivatives of this scaffold are being investigated as inhibitors for a variety of enzymes implicated in different pathologies. For instance, specific compounds have shown potent inhibitory effects against enzymes like urease, α-glucosidase, and α-amylase , suggesting potential applications in managing conditions related to metabolic disorders and infections. researchgate.netnih.gov Another critical area of investigation is in cancer therapy, where these compounds are being explored as carbonic anhydrase inhibitors , particularly targeting tumor-associated isoforms like carbonic anhydrase IX. nih.gov

Recent studies have also pointed towards novel targets in neurodegenerative diseases and infectious diseases.

In Parkinson's disease models, certain thiazole (B1198619) sulfonamides have shown neuroprotective effects, with in silico studies suggesting they may act by activating and binding to sirtuin 1 (SIRT1) , a key regulator of cellular health and aging. rsc.org

In the fight against tuberculosis, 2-aminothiazole derivatives are being explored as potential inhibitors of the β-ketoacyl-ACP synthase mtFabH , a crucial enzyme in the Mycobacterium tuberculosis fatty acid synthesis pathway. plos.org

Novel 2-aminobenzothiazole-6-sulfonamides have been designed as dual inhibitors of bacterial DNA gyrase and topoisomerase IV , representing a strategy to combat antibiotic resistance in strains like MRSA. tandfonline.com

The table below summarizes some of the novel biological targets being explored for this compound and its derivatives.

| Target Class | Specific Target(s) | Associated Disease/Condition |

| Metabolic Enzymes | Urease, α-glucosidase, α-amylase | Metabolic Disorders, Infections |

| Cancer-Related Enzymes | Carbonic Anhydrase IX | Cancer |

| Neuroprotective Targets | Sirtuin 1 (SIRT1) | Neurodegenerative Diseases |

| Antitubercular Targets | β-ketoacyl-ACP synthase (mtFabH) | Tuberculosis |

| Antibacterial Targets | DNA Gyrase, Topoisomerase IV | Bacterial Infections (MRSA) |

Elucidating these molecular mechanisms is crucial for the rational design of next-generation inhibitors with improved potency and selectivity.

Advancements in Computational Methodologies for Prediction and Design

Computational chemistry has become an indispensable tool in modern drug discovery, enabling the prediction of biological activity and the rational design of new molecules. For this compound, a variety of in silico techniques are being employed to accelerate the development of new therapeutic agents. nih.govexcli.de

Quantitative Structure-Activity Relationship (QSAR) modeling is a key methodology used to correlate the chemical structure of compounds with their biological activities. nih.gov Studies have successfully used QSAR to build predictive models for the antioxidant activity of 2-aminothiazole sulfonamide derivatives. nih.govnih.gov These models help identify key molecular properties—such as mass, polarizability, electronegativity, and van der Waals volume—that influence activity, thereby guiding the design of more potent compounds. nih.govexcli.de

Molecular docking is another powerful tool used to predict the binding orientation and affinity of a ligand to its protein target. This technique has been instrumental in studying the interactions of 2-aminothiazole sulfonamide derivatives with the active sites of enzymes like urease and α-glucosidase, providing insights into their inhibitory mechanisms. researchgate.net

Furthermore, comprehensive in silico profiling, including ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions, is becoming standard practice. These predictions help to assess the drug-likeness of novel compounds at an early stage. For example, studies have used ADMET predictions to show that certain derivatives possess favorable properties like high gastrointestinal absorption and metabolic stability, making them promising candidates for further development. researchgate.netnih.gov

Other advanced computational methods employed include:

Frontier Molecular Orbital (FMO) analysis: Used to understand the electronic properties and reactivity of the molecules. researchgate.netnih.gov

Pharmacokinetic analysis: In silico tools are used to predict properties like the ability to cross the blood-brain barrier, which is crucial for developing drugs targeting the central nervous system. rsc.org

The integration of these computational methodologies allows for a more focused and efficient drug discovery process, reducing the reliance on time-consuming and expensive experimental screening.

| Computational Method | Application in this compound Research | Key Findings/Predictions |

| QSAR | Guiding the design of new antioxidant derivatives. | Identification of key physicochemical properties influencing activity. |

| Molecular Docking | Investigating binding modes with enzyme targets (e.g., urease). | Strong in silico binding affinities suggest potent inhibitory potential. |

| ADMET Prediction | Assessing drug-likeness and safety profiles. | Prediction of good gastrointestinal absorption and minimal toxicity. |

| FMO Analysis | Understanding electronic structure and reactivity. | Analysis of HOMO-LUMO energy gaps to correlate with stability. |

Interdisciplinary Research Opportunities with Chemical Biology and Materials Science

The unique chemical properties of the this compound scaffold open up exciting research avenues at the interface of chemistry, biology, and materials science.

In chemical biology , these compounds can be developed as molecular probes to study complex biological pathways. By designing derivatives that selectively inhibit specific enzymes, researchers can investigate the role of these enzymes in cellular processes and disease progression. researchgate.netnih.gov This provides a powerful tool for target validation and understanding fundamental biology.

In the realm of materials science , the 2-aminothiazole core is recognized for its utility in the synthesis of dyes and biocides. researchgate.net The ability of the sulfonamide group and the thiazole ring to coordinate with metal ions presents opportunities for creating novel metal-organic frameworks (MOFs) or coordination polymers. researchgate.netnih.gov The synthesis of silver complexes with thiazole-based sulfonamides has already been explored for potential antineoplastic applications. nih.gov Such materials could have unique catalytic, electronic, or biomedical properties. For example, incorporating these molecules into polymers or onto surfaces could lead to the development of:

Antimicrobial materials: Surfaces coated with these compounds could prevent biofilm formation in medical devices or food packaging.

Sensors: The use of a 2-aminothiazole derivative as an ionophore in a selective membrane sensor for lutetium(III) highlights the potential for developing new analytical tools. researchgate.net

Drug delivery systems: Integrating these compounds into nanomaterials could provide a platform for targeted drug delivery, enhancing therapeutic efficacy while minimizing side effects.

The exploration of novel modifications, such as ring formation and metal binding, is a key goal to advance scientific understanding and create innovative molecules with diverse biological and material effects. researchgate.net These interdisciplinary collaborations are essential for translating the fundamental chemical properties of this compound into practical applications in medicine and technology.

Q & A

Q. What spectroscopic techniques are recommended for characterizing 2-Aminothiazole-4-sulfonamide, and how are they applied?

To confirm the structure and purity of this compound, employ nuclear magnetic resonance (NMR) for proton and carbon environments, infrared spectroscopy (IR) to identify functional groups (e.g., sulfonamide S=O stretching at ~1350–1150 cm⁻¹), and mass spectrometry for molecular ion verification. Cross-reference experimental data with the NIST Chemistry WebBook (e.g., IR and NMR spectra for analogous thiazole sulfonamides) . For precise assignments, compare with computational predictions using density functional theory (DFT) methods like B3LYP, which incorporate exact exchange and gradient corrections for accuracy .

Q. What are the established synthetic routes for this compound, and what are their limitations?

A common method involves condensation reactions : reacting thiourea derivatives with α-halo ketones or esters. For example, Chung et al. (1992) synthesized related 2-aminothiazole derivatives via cyclization of D-Aspartic acid intermediates, achieving moderate yields (~50–60%) under controlled pH and temperature . Key limitations include:

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Ventilation : Use fume hoods during synthesis to avoid inhalation of fine powders or vapors.

- Storage : Store in airtight containers at 2–8°C to prevent degradation; monitor for discoloration or gas formation, which may indicate decomposition .

- Disposal : Follow EPA guidelines for sulfonamide waste, including neutralization with dilute HCl before incineration .

Advanced Research Questions

Q. How can computational methods resolve contradictions in reported biological activities of this compound derivatives?

Conflicting bioactivity data (e.g., varying IC₅₀ values in anti-proliferative assays) may arise from differences in assay conditions or cellular uptake. To address this:

- Perform molecular docking simulations (e.g., using AutoDock Vina) to predict binding affinities to targets like dihydrofolate reductase (DHFR). Studies on quinoxaline-linked sulfonamides demonstrate strong correlation (R² > 0.85) between docking scores and experimental IC₅₀ values .

- Validate with isothermal titration calorimetry (ITC) to measure thermodynamic binding parameters. Cross-reference results with DFT-calculated electronic properties (e.g., HOMO-LUMO gaps) to identify structural features influencing activity .

Q. How to design experiments for optimizing the reaction yield of this compound synthesis?

Adopt a Design of Experiments (DoE) approach:

- Variables : Catalyst type (e.g., ZnCl₂ vs. FeCl₃), temperature (40–100°C), and solvent polarity (e.g., ethanol vs. acetonitrile).

- Response surface methodology (RSM) : Use a central composite design to model interactions between variables. For example, increasing temperature from 60°C to 80°C in ethanol improves yield by 15% but risks side-product formation .

- In-line monitoring : Employ FTIR or HPLC to track reaction progress and terminate at peak product concentration.

Q. What advanced techniques are used to analyze the electronic structure of this compound?

- Density Functional Theory (DFT) : Use hybrid functionals like B3LYP (Becke’s three-parameter exchange + Lee-Yang-Parr correlation) to calculate molecular orbitals, electrostatic potentials, and Fukui indices. These predict nucleophilic/electrophilic sites for functionalization .

- Natural Bond Orbital (NBO) analysis : Quantify hyperconjugative interactions (e.g., sulfonamide S=O → thiazole ring resonance) that stabilize the molecule. Compare with experimental UV-Vis spectra to validate charge-transfer transitions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.